molecular formula C14H9BrN2O3S B577956 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde CAS No. 1227269-19-3

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde

Cat. No. B577956
M. Wt: 365.201
InChI Key: UQEVODBIWKRZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(phenylsulfonyl)-1H-indole is a chemical compound with the molecular formula C14H10BrNO2S . It has a molecular weight of 336.21 . This compound is used in laboratory settings and is not recommended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Molecular Structure Analysis

The InChI code for 5-Bromo-1-(phenylsulfonyl)-1H-indole is 1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-1-(phenylsulfonyl)-1H-indole has a molecular weight of 336.21 . It is recommended to be stored at 2-8°C .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S/c15-14-7-10-6-11(9-18)17(13(10)8-16-14)21(19,20)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEVODBIWKRZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC=C32)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde

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